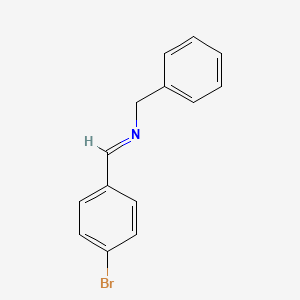

p-Bromobenzylidene-benzyl-amine

Description

Structure

3D Structure

Properties

CAS No. |

27046-29-3 |

|---|---|

Molecular Formula |

C14H12BrN |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

N-benzyl-1-(4-bromophenyl)methanimine |

InChI |

InChI=1S/C14H12BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

InChI Key |

BXKIXPVEFBTGCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for P Bromobenzylidene Benzyl Amine and Analogues

Condensation Reactions of Halogenated Benzaldehydes and Primary Benzylamines

The reaction between an aldehyde and a primary amine to form an imine is a reversible process that typically requires the removal of the water byproduct to drive the reaction to completion. nih.govoperachem.com

The most direct route to p-Bromobenzylidene-benzyl-amine involves the condensation of p-bromobenzaldehyde with benzylamine (B48309). Conventional methods often rely on heating the reactants in a suitable solvent, with or without a catalyst. A highly efficient and environmentally friendly approach involves the direct reaction of the starting materials without any solvent or catalyst.

One specific solvent- and catalyst-free method involves reacting p-bromobenzaldehyde with benzylamine and removing the water byproduct using a pressure reduction technique. This method has been shown to produce the target compound, this compound, in quantitative yield. scirp.org The reaction is clean, simple, and avoids the use of potentially hazardous solvents.

Table 1: Solvent-Free Synthesis of Halogenated Benzylidene-benzyl-amine Analogues

| Aldehyde | Amine | Product | Yield (%) | Reference |

| p-Fluorobenzaldehyde | Benzylamine | p-Fluorobenzylidene-benzyl-amine | 99 | scirp.org |

| p-Chlorobenzaldehyde | Benzylamine | p-Chlorobenzylidene-benzyl-amine | 99 | scirp.org |

| p-Bromobenzaldehyde | Benzylamine | This compound | 100 | scirp.org |

This data highlights the effectiveness of direct condensation for producing halogenated imines with excellent yields.

To accelerate the rate of imine formation, various acid catalysts are employed. operachem.comnumberanalytics.com Perchloric acid (HClO₄) has been demonstrated as an effective catalyst for the condensation of aryl amines and substituted benzaldehydes. bibliotekanauki.plresearchgate.net The catalytic cycle involves the protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. This is followed by dehydration and loss of a proton to yield the final imine. bibliotekanauki.pl

This method has been successfully applied to synthesize a range of (E)-imines with yields often exceeding 80%. bibliotekanauki.plresearchgate.net For instance, the reaction of substituted benzaldehydes with 1-benzylpiperidin-4-amine in ethanol (B145695), catalyzed by perchloric acid, proceeds efficiently under reflux conditions. bibliotekanauki.pl

Table 2: Perchloric Acid-Catalyzed Synthesis of Substituted (E)-Imines

| Benzaldehyde (B42025) Derivative | Amine | Yield (%) | Reference |

| Benzaldehyde | 1-Benzylpiperidin-4-amine | 81 | bibliotekanauki.pl |

| 3-Bromobenzaldehyde | 1-Benzylpiperidin-4-amine | 80 | bibliotekanauki.pl |

| 4-Fluorobenzaldehyde | 1-Benzylpiperidin-4-amine | 80 | bibliotekanauki.pl |

| 4-Nitrobenzaldehyde | 1-Benzylpiperidin-4-amine | 85 | bibliotekanauki.pl |

These findings underscore the utility of perchloric acid as a potent catalyst for synthesizing structurally diverse imines under relatively simple reaction conditions.

Advanced Synthetic Strategies for Imine Systems

Beyond classical condensation, advanced synthetic methods offer alternative pathways to imines and their derivatives, providing access to greater structural diversity and enantioselective control.

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reactants in a biphasic system. In the context of imine chemistry, PTC is particularly useful for the alkylation of Schiff bases derived from amino acids. organic-chemistry.org The O'Donnell amino acid synthesis, for example, involves the alkylation of a benzophenone (B1666685) imine of a glycine (B1666218) alkyl ester under basic, biphasic conditions using a quaternary ammonium (B1175870) salt as the phase-transfer catalyst. organic-chemistry.org

This methodology allows for the selective monoalkylation of the Schiff base. organic-chemistry.org Furthermore, the use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, enables highly enantioselective alkylations, providing a route to non-proteinogenic α,α-dialkyl-α-amino acids. organic-chemistry.orgorganic-chemistry.org The catalyst forms an ion pair with the Schiff base anion, shuttling it into the organic phase where it reacts with an alkyl halide. organic-chemistry.org Recent advancements have utilized simplified Maruoka catalysts for the asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters with high efficiency and excellent enantioselectivity. acs.org

An alternative to the condensation pathway is the oxidative coupling of benzylamines. This approach avoids the need for an aldehyde starting material. A notable metal-free method utilizes salicylic (B10762653) acid derivatives as organocatalysts to promote the oxidative coupling of benzylamines to the corresponding N-benzylidenebenzylamines in the presence of an oxygen atmosphere. acs.orgnih.govacs.org

This eco-friendly system operates efficiently, affording imines in high yields. acs.orgfigshare.comnih.gov Research has shown that electron-rich salicylic acid derivatives, such as 4,6-dimethoxysalicylic acid and 4,6-dihydroxysalicylic acid, exhibit particularly high catalytic activity. nih.govacs.org The catalyst can also be supported on silica (B1680970) gel, allowing for its recovery and reuse, which adds to the sustainability of the process. nih.govacs.org In the absence of the salicylic acid derivative catalyst, the oxidative coupling of benzylamine to the imine does not proceed. acs.orgnih.gov

Table 3: Organocatalytic Oxidative Coupling of Substituted Benzylamines

| Benzylamine Derivative | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | 4,6-Dimethoxysalicylic acid (5) | Toluene | 110 | 97 | nih.gov |

| 4-Methoxybenzylamine | 4,6-Dimethoxysalicylic acid (5) | Toluene | 110 | 96 | nih.gov |

| 4-Chlorobenzylamine | 4,6-Dimethoxysalicylic acid (5) | Toluene | 110 | 95 | nih.gov |

| 4-Bromobenzylamine | 4,6-Dimethoxysalicylic acid (5) | Toluene | 110 | 96 | nih.gov |

This method represents a significant advance in green chemistry for the synthesis of imines.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Imines are central intermediates in many important MCRs. nih.gov

Strecker Reaction: First reported in 1850, this three-component reaction combines an aldehyde, an amine (or ammonia), and a cyanide source. The initial condensation of the aldehyde and amine forms an imine intermediate, which is then attacked by the cyanide nucleophile to produce an α-amino nitrile. Subsequent hydrolysis yields an α-amino acid. nih.gov

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction cascade begins with the formation of an imine from the aldehyde and amine. Protonation by the carboxylic acid activates the imine, which then reacts with the isocyanide to ultimately form a bis-amide product. nih.gov

Other Imine-Based MCRs: Numerous other MCRs leverage imine intermediates. For example, the Mannich reaction involves the aminoalkylation of an enolizable carbonyl compound using a non-enolisable aldehyde and a primary or secondary amine, proceeding via an iminium ion. nih.gov Similarly, imines can act as azadienes in multicomponent Povarov reactions or other cycloadditions to construct diverse nitrogen-containing heterocyclic scaffolds. nih.gov These reactions demonstrate the versatility of in-situ generated imines for building complex molecular architectures. rsc.orgrsc.org

Reaction Mechanism Elucidation in Imine Synthesis and Transformation

The formation of imines, such as this compound, from an aldehyde or ketone and a primary amine is a reversible, acid-catalyzed process. masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism involves two main stages: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the elimination of water to yield the imine. jove.comwikipedia.org

Nucleophilic Addition to the Carbonyl Group

The synthesis of an imine commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgkhanacademy.org This initial step can proceed under neutral, basic, or acidic conditions.

Under Neutral or Basic Conditions: A strong nucleophile can directly attack the carbonyl carbon, leading to the formation of an alkoxide intermediate. jove.com Subsequent protonation of the alkoxide ion yields the neutral carbinolamine. libretexts.org

Under Acidic Conditions: The reaction is typically catalyzed by acid. masterorganicchemistry.com The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. jove.comchemistrysteps.com This activation facilitates the attack by the weaker nucleophilic amine. jove.com Following the nucleophilic attack, a proton transfer from the nitrogen to the oxygen results in the formation of the neutral carbinolamine. libretexts.org

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine. libretexts.orglibretexts.org

Elimination of Water

The second stage of imine formation involves the elimination of a water molecule from the carbinolamine intermediate. jove.comwikipedia.org This dehydration step is also acid-catalyzed.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a much better leaving group, water. masterorganicchemistry.comlibretexts.org

Elimination of water: The lone pair of electrons on the nitrogen helps to expel the water molecule, forming a resonance-stabilized cation known as an iminium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst. libretexts.orgyoutube.com

The entire mechanistic sequence for imine formation is often referred to by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

pH Dependence of Imine Formation

The rate of imine formation is highly dependent on the pH of the reaction medium. libretexts.orgjove.com The optimal pH for this reaction is typically around 4.5 to 5. libretexts.orgjove.com

At low pH (highly acidic): The amine nucleophile becomes protonated, rendering it non-nucleophilic and slowing down or preventing the initial nucleophilic addition step. libretexts.orgjove.com

At high pH (basic): There is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine, making the elimination of water the rate-limiting step. libretexts.orgjove.com

Therefore, careful control of pH is crucial for efficient imine synthesis.

Substituent Effects

The electronic nature of substituents on both the aromatic aldehyde and the amine can influence the rate and equilibrium of imine formation.

Electron-withdrawing groups on the aldehyde generally increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack and thus increasing the reaction rate. masterorganicchemistry.comscispace.com

Electron-donating groups on the amine increase its nucleophilicity, which also tends to increase the reaction rate. Conversely, electron-donating groups on the aldehyde can stabilize the starting material and slow the reaction. acs.org

Research on the thermodynamic stability of imines formed from glycine and substituted benzaldehydes has shown that substituents significantly impact the pKa of the corresponding iminium ions. nih.govacs.org For instance, a p-hydroxy substituent was found to increase the iminium ion pKa from 6.3 to 10.2. nih.gov

Transformation of Imines

Imines can undergo various transformations, with hydrolysis being a key reversible reaction.

Hydrolysis: In the presence of aqueous acid, imines can be hydrolyzed back to the corresponding aldehyde or ketone and primary amine. masterorganicchemistry.comchemistrysteps.com The mechanism of hydrolysis is the reverse of imine formation, starting with the protonation of the imine nitrogen to form an iminium ion, which is then attacked by water. chemistrysteps.com

Reductive Amination: Imines can be reduced to form secondary amines. libretexts.org This is a crucial synthetic transformation, often carried out in one pot by reacting an aldehyde or ketone with an amine in the presence of a reducing agent like sodium borohydride. libretexts.org

Other Transformations: Imines are versatile intermediates in organic synthesis and can participate in various other reactions, including cycloadditions and reactions with organometallic reagents. wikipedia.org

Interactive Data Table: Key Steps in Imine Synthesis

| Step | Description | Key Intermediates | Catalyst Role |

| 1. Nucleophilic Addition | The primary amine attacks the carbonyl carbon. | Carbinolamine | Acid protonates the carbonyl oxygen, increasing its electrophilicity. |

| 2. Elimination | A water molecule is eliminated from the carbinolamine. | Iminium ion | Acid protonates the hydroxyl group, creating a good leaving group. |

Interactive Data Table: Factors Influencing Imine Formation

| Factor | Effect on Reaction Rate | Optimal Condition |

| pH | Rate is maximal at mildly acidic conditions and decreases at high and low pH. | pH ~4.5-5 |

| Substituents on Aldehyde | Electron-withdrawing groups generally increase the rate. | Varies by specific reactants. |

| Substituents on Amine | Electron-donating groups generally increase the rate. | Varies by specific reactants. |

Advanced Spectroscopic and Crystallographic Characterization of P Bromobenzylidene Benzyl Amine

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers a comprehensive view of the molecular vibrations, which are characteristic of the compound's structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, shows characteristic absorption bands. tandfonline.com For instance, the C=C stretching modes are typically observed in the range of 1453–1568 cm⁻¹. tandfonline.com In aromatic systems, the C-H stretching vibrations are found in the region of 3000–3100 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are observed between 1000–1300 cm⁻¹ and 759–1067 cm⁻¹, respectively. tandfonline.com The stretching vibration for the C-Br bond is located at lower frequencies, around 750 cm⁻¹. tandfonline.com

In the context of amines, the N-H stretching vibrations of primary amines (RNH₂) typically appear as two bands between 3300 and 3500 cm⁻¹. researchgate.netorgchemboulder.com Secondary amines (R₂NH), on the other hand, show a single weak band in this region. orgchemboulder.com The N-H bending vibration for primary amines is found in the 1580–1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration in aromatic amines is usually a strong band observed between 1250 and 1335 cm⁻¹. orgchemboulder.com For p-Bromobenzylidene-benzyl-amine, which is a secondary amine, a single N-H stretch would be expected. The formation of the imine (C=N) bond can be confirmed by the appearance of a characteristic band, as seen in the synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, where the C=N stretch appears at 1625 cm⁻¹. mdpi.com

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000-3100 | tandfonline.com |

| N-H Stretch (Secondary Amine) | 3300-3500 (single, weak) | orgchemboulder.com |

| C=N Stretch (Imine) | ~1625 | mdpi.com |

| Aromatic C=C Stretch | 1453-1568 | tandfonline.com |

| C-N Stretch (Aromatic) | 1250-1335 | orgchemboulder.com |

| C-H In-plane Bending | 1000-1300 | tandfonline.com |

| C-H Out-of-plane Bending | 759-1067 | tandfonline.com |

| C-Br Stretch | ~750 | tandfonline.com |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that involve a change in the polarizability of the molecule. doitpoms.ac.uk For a mode to be Raman active, the change in polarizability with respect to the vibrational coordinate must be non-zero. doitpoms.ac.uk In centrosymmetric molecules, there is a rule of mutual exclusion, meaning that vibrational modes that are Raman active are IR inactive, and vice versa. doitpoms.ac.uk

In aromatic compounds, C-C stretching vibrations are prominent in the Raman spectra. For instance, in 1-bromo-4-chlorobenzene, these vibrations are observed at 1568, 1386, 1301, 1208, 1161, and 1081 cm⁻¹. researchgate.net The C-Br stretching vibration in aromatic bromo compounds typically appears in the 395-650 cm⁻¹ region. researchgate.net The analysis of Raman spectra, often aided by computational methods, helps in assigning the observed bands to specific molecular vibrational modes. beilstein-journals.org

To achieve a more precise assignment of the observed vibrational frequencies from FT-IR and Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. researchgate.netscielo.org.za This computational method quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.netugr.esbohrium.com

The process typically involves optimizing the molecular geometry using Density Functional Theory (DFT) calculations, followed by the calculation of harmonic vibrational frequencies. tandfonline.comscielo.org.za The calculated frequencies are often scaled to better match the experimental values. researchgate.net Programs like VEDA (Vibrational Energy Distribution Analysis) are used to perform the PED analysis. scielo.org.zaresearchgate.netugr.es This detailed analysis allows for a confident assignment of complex vibrational spectra, providing a deeper understanding of the molecular structure and bonding of this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around the proton. oregonstate.edu

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the different types of protons. The protons on the aromatic rings will typically appear in the range of 6.5-8.5 ppm. oregonstate.edu The chemical shifts of these aromatic protons are influenced by the substituents on the rings. The bromine atom on one ring and the benzylamine (B48309) group on the other will cause shifts in the positions of the aromatic protons. wisc.edu

The proton of the imine group (CH=N) is expected to have a characteristic chemical shift. In similar N-benzylideneaniline compounds, this proton appears as a singlet around 8.3-8.5 ppm. rsc.orgrsc.org The two protons of the benzylic methylene (B1212753) group (CH₂) are expected to appear as a singlet, typically in the range of 4.7-4.9 ppm. rsc.orgrsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Imine H (CH=N) | ~8.3-8.5 | Singlet | rsc.orgrsc.org |

| Aromatic H | ~6.5-8.5 | Multiplet | oregonstate.edu |

| Benzylic CH₂ | ~4.7-4.9 | Singlet | rsc.orgrsc.org |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. oregonstate.edulibretexts.org

In this compound, the carbon atom of the imine group (C=N) is expected to have a chemical shift in the range of 160-162 ppm. rsc.orgrsc.org The carbon atoms of the aromatic rings will appear in the region of 125-150 ppm. libretexts.org The chemical shifts of these aromatic carbons are influenced by the substituents. The carbon atom bonded to the bromine (C-Br) will have a specific chemical shift, as will the carbons in the ortho, meta, and para positions relative to the substituents. ucl.ac.uk The carbon of the benzylic methylene group (CH₂) typically appears around 64-65 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

| Imine C (C=N) | 160-162 | rsc.orgrsc.org |

| Aromatic C | 125-150 | libretexts.org |

| Benzylic CH₂ | 64-65 | rsc.org |

| Aromatic C-Br | Specific shift within aromatic region | ucl.ac.uk |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed connectivity and spatial relationships within a molecule. emerypharma.comwalisongo.ac.id For this compound, techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete picture of its structure in solution.

¹H-¹H COSY: This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between adjacent protons within the benzyl (B1604629) and p-bromophenyl rings. Specifically, the characteristic AA'BB' or doublet of doublets pattern for the para-substituted ring would be clearly delineated. It would also confirm the coupling between the benzylic methylene protons (CH₂) and the imine proton (CH=N), if any, although three-bond coupling across a nitrogen atom is often weak or unobserved. emerypharma.comoxinst.com

¹H-¹³C HSQC: This technique maps protons to their directly attached carbon atoms. It would allow for the definitive assignment of each carbon atom in the aromatic rings and the benzylic CH₂ group by correlating their proton signals to the corresponding carbon signals. walisongo.ac.id

These techniques collectively allow for a full assignment of the molecular skeleton and can provide insights into the molecule's preferred conformation in solution.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Adjacent ¹H-¹H in aromatic rings | Confirms proton positions on each ring |

| HSQC | ¹H to directly bonded ¹³C | Assigns specific carbons (aromatic CH, benzylic CH₂) |

| HMBC | Imine ¹H to aromatic ¹³C (p-Br-Ph) and benzylic ¹³C | Confirms connectivity around the C=N bond |

| HMBC | Benzylic ¹H₂ to imine ¹³C and aromatic ¹³C (benzyl) | Confirms the N-benzyl linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Excitation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated π-system. The key chromophore is the benzylideneamine moiety (C₆H₅-CH=N-).

Research on similar aromatic Schiff bases indicates the presence of two main absorption bands:

π → π* Transitions: Intense absorption bands, typically found at shorter wavelengths (e.g., 250-350 nm), are attributed to π → π* transitions within the aromatic rings and the C=N double bond. tandfonline.com For a related compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, a strong absorption (λmax) was observed at 298 nm, which is characteristic of such charge transfer transitions. tandfonline.com

n → π* Transitions: A weaker absorption band at longer wavelengths can sometimes be observed, corresponding to the n → π* transition of the lone pair of electrons on the imine nitrogen atom. scielo.org.za

The conjugation between the p-bromophenyl ring, the imine double bond, and the benzyl group influences the energy of these transitions. The bromine atom, being an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzylidene-benzyl-amine.

Table 2: Expected UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~290-320 | π → π | Aromatic rings and C=N bond |

| >350 | n → π | Imine nitrogen lone pair |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₁₄H₁₂BrN), the exact molecular weight is 274.156 g/mol . nist.govnist.gov The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 274 and 276.

The fragmentation of benzylamines upon electron ionization is well-documented and typically involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgresearchgate.net For this compound, the following fragmentation pathways are expected:

α-Cleavage at the benzyl C-N bond: This would lead to the loss of a benzyl radical (C₇H₇•, 91 Da) and the formation of a [C₇H₅BrN]⁺ fragment at m/z 182/184.

α-Cleavage at the imine C-N bond: Cleavage can result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a common and often prominent peak in the spectra of benzyl-containing compounds. researchgate.net

Formation of a bromotropylium ion: The p-bromobenzyl fragment can rearrange to form a bromotropylium ion [C₇H₆Br]⁺ at m/z 170/172.

Loss of Br: Fragmentation can also involve the loss of the bromine radical to give a fragment ion [C₁₄H₁₂N]⁺ at m/z 194.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (charge) | Fragment Ion | Origin |

|---|---|---|

| 274/276 | [C₁₄H₁₂BrN]⁺ | Molecular Ion [M]⁺ |

| 182/184 | [C₇H₅BrN]⁺ | Loss of benzyl radical |

| 170/172 | [C₇H₆Br]⁺ | Bromotropylium ion |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Precise Molecular Geometry and Conformation in the Solid State

While a specific crystal structure for this compound was not found in the search results, analysis of closely related structures, such as (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, provides significant insight. fupress.net

The molecule is expected to adopt an E conformation about the C=N imine double bond, which is generally more stable. fupress.net The C=N bond length would be consistent with a double bond, typically around 1.27 Å. mdpi.com The two aromatic rings (the p-bromophenyl and the benzyl phenyl) are not expected to be coplanar due to steric hindrance. This twist is defined by the torsion angles around the C-C and C-N single bonds adjacent to the imine group. For example, in a related structure, the molecule adopts a conformation where the two aromatic rings are nearly perpendicular to each other to minimize steric repulsion. fupress.netmdpi.com

Table 4: Representative Geometric Parameters from a Related Schiff Base Crystal Structure

| Parameter | Typical Value | Reference |

|---|---|---|

| C=N Bond Length | ~1.27 Å | mdpi.com |

| C-N=C Bond Angle | ~117-119° | mdpi.com |

| C-C=N Torsion Angle | ~180° (for E-conformation) | fupress.net |

Analysis of Crystal Packing and Lattice Interactions

The arrangement of this compound molecules in the crystal lattice would be governed by a combination of weak intermolecular interactions. fupress.net In the absence of strong hydrogen bond donors like O-H or N-H (the imine nitrogen is a poor hydrogen bond acceptor and the amine is secondary), the packing would be dominated by:

Van der Waals forces: These are the primary forces holding the molecules together.

C-H···π interactions: Hydrogen atoms from the methylene bridge or aromatic rings of one molecule can interact with the π-electron cloud of an aromatic ring on a neighboring molecule. fupress.net

Halogen bonding: The bromine atom can act as a Lewis acidic center and participate in weak halogen bonds (e.g., Br···N or Br···π interactions) with electron-rich regions of adjacent molecules, influencing the crystal packing.

π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions, further stabilizing the crystal structure. fupress.net

These interactions collectively build a three-dimensional supramolecular architecture. fupress.net

Investigation of Intramolecular Interactions Influencing Crystal Structure

The solid-state conformation of this compound is significantly influenced by intramolecular interactions. researchgate.net The most prominent of these is the steric repulsion between the two bulky aromatic rings. This steric strain forces the molecule to adopt a non-planar conformation, characterized by significant torsion angles around the single bonds of the C-CH=N-CH₂-C framework. This twisting minimizes the repulsive forces between the hydrogen atoms on the peripheries of the two rings. While less common for this specific structure, in other Schiff bases, weak intramolecular hydrogen bonds (e.g., C-H···N) can also play a role in stabilizing a particular conformation. researchgate.net

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The optimization of the molecular structure of p-Bromobenzylidene-benzyl-amine and related Schiff bases is a foundational step in computational analysis. storion.ruarxiv.org By employing methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. tandfonline.com This process involves finding the minimum energy conformation on the potential energy surface. storion.ru The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in similar Schiff bases, theoretical calculations have shown good correlation with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational models. scielo.org.za The stability of the optimized structure is often confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which indicates a true energy minimum. researchgate.net

A study on a related compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, revealed that the naphthyridine and phenyl rings are coplanar in the optimized structure. tandfonline.com This planarity can have significant implications for the electronic properties of the molecule. The ground state energy of this conformer was calculated to be -3411.3526 atomic units at 25°C. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for a Related Bromobenzylidene Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C-Br | Varies |

| C=N | Varies |

| C-N | Varies |

| C-C (phenyl) | Varies |

| C-N-C Angle | Varies |

| Dihedral Angle (Phenyl-Imine) | Varies |

Note: Specific values for this compound require dedicated calculations. The data presented here is illustrative of typical findings for similar structures.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions within a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electron donation and acceptance, respectively. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. tandfonline.commdpi.com

For a related Schiff base, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the HOMO-LUMO energy gap was calculated to be 3.6471 eV, indicating a stable molecule with potential for charge transfer interactions. tandfonline.com In another study on N,N'-bis(2-bromobenzylidene)-2,2'-diaminodiphenyldisulfide, the energy gap was found to be 3.69 eV, also suggesting charge transfer possibilities. researchgate.net The energies of these orbitals are directly related to the ionization potential and electron affinity of the molecule. tandfonline.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | Varies | Varies | 3.6471 tandfonline.com |

| N,N'-bis(2-bromobenzylidene)-2,2'-diaminodiphenyldisulfide | Varies | Varies | 3.69 researchgate.net |

Note: The specific HOMO and LUMO energy values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution on the surface of a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP map displays different potential regions in various colors. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green areas denote neutral potential.

In a study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, MEP analysis identified the nitrogen of the NH group and the phenyl ring as the most electrophilic sites. tandfonline.com For the di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) complex, MEP analysis revealed negative potential around the bromide anions and positive potential around the tin center, providing insights into potential intermolecular interactions. researchgate.net This analysis is crucial for understanding how the molecule interacts with other chemical species. scispace.comnih.gov

For instance, in (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, NBO analysis revealed significant orbital overlap between π(C2-N11) and π*(C3-C4), indicating intramolecular charge transfer. tandfonline.com This type of analysis helps in understanding the electronic communication between different parts of the molecule and is performed using specialized software like NBO 3.1, often integrated within computational chemistry packages. tandfonline.comuni-muenchen.de

Table 3: Illustrative NBO Analysis Data for a Related Compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C=C) | π(C=N) | Varies |

| LP(N) | σ(C-Br) | Varies |

Note: Specific donor-acceptor interactions and their stabilization energies for this compound would be determined through specific NBO calculations.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), global softness (S), and the electrophilicity index (ω). tandfonline.com

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. Higher hardness indicates greater stability. tandfonline.comscielo.org.za

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. A negative chemical potential indicates stability. tandfonline.com

Electronegativity (χ) : The power of an atom in a molecule to attract electrons to itself. tandfonline.com

Global Softness (S) : The reciprocal of hardness, indicating the molecule's capacity to accept electrons. scielo.org.za

Electrophilicity Index (ω) : Measures the energy lowering of a system when it accepts electrons. A higher value indicates a better electrophile. tandfonline.com

For (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the calculated chemical hardness was 1.8235 eV, and the electrophilicity index was 7.1381 eV, suggesting it is a good electrophile and chemically stable. tandfonline.com

Table 4: Global Reactivity Descriptors for a Related Bromobenzylidene Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 1.8235 tandfonline.com |

| Chemical Potential (μ) | Negative value indicates stability tandfonline.com |

| Electronegativity (χ) | Varies |

| Global Softness (S) | Varies |

| Electrophilicity Index (ω) | 7.1381 tandfonline.com |

Note: Values are for (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. faccts.de It calculates the excitation energies, oscillator strengths (f), and corresponding electronic transitions (e.g., π → π, n → π). nih.gov By simulating the UV-Vis spectrum, researchers can compare theoretical predictions with experimental data, providing a deeper understanding of the electronic structure and transitions. researchgate.net

In the study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, TD-DFT calculations using the B3LYP functional showed strong charge transfer transitions (π–π*) with a high extinction coefficient. tandfonline.com Similarly, for (E)-4-((4-bromobenzylidene) amino)benzenesulfonamide, the simulated UV spectrum showed good agreement with the experimental spectrum. researchgate.net The effect of different solvents on the electronic transitions can also be investigated using TD-DFT in conjunction with a solvation model like the Conductor-like Polarizable Continuum Model (CPCM). faccts.deup.ac.za

Table 5: Simulated UV-Vis Spectral Data for a Related Compound

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| Varies | Varies | Varies | π → π* |

Note: Specific values for absorption maxima, excitation energies, and oscillator strengths for this compound require specific TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of molecules, capturing their movements and conformational changes over time. For this compound, MD simulations can reveal the accessible conformational landscapes and the energetic barriers between different spatial arrangements.

Conformational analysis of similar benzylidene aniline (B41778) Schiff base derivatives has shown that both enol-imine/keto-amine tautomerism and (E)-(Z) isomerization around the C=N imino group are significant factors influencing their behavior in different environments. mdpi.com The conformational space of these molecules can be complex, with multiple low-energy conformers accessible at ambient temperatures. mdpi.comethz.ch For instance, in a related system, the energy differences between various geometrical isomers were found to be small, suggesting the possibility of multiple conformations coexisting. beilstein-journals.org

Table 1: Representative Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| C-C-N=C | Rotation around the benzyl (B1604629) C-N bond | Determines the orientation of the benzyl ring relative to the imine plane. |

| C-N=C-C | Rotation around the N=C-phenyl bond | Influences the planarity of the core imine structure. |

| Br-C-C=N | Torsion of the p-bromophenyl group | Affects the electronic interaction of the bromine atom with the π-system. |

Quantitative Structure-Activity Relationships (QSAR) in Related Benzylamine (B48309) Analogues (focus on physicochemical and electronic correlations for chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ignited.inmdpi.com By analyzing the impact of various physicochemical and electronic properties, QSAR models can predict the behavior of new, unsynthesized molecules. ignited.in For benzylamine analogues, QSAR studies have been instrumental in understanding the factors that govern their reactivity.

In studies of para-substituted benzylamine analogues, the rate of oxidation has been shown to correlate strongly with electronic effects of the substituents, as described by the Hammett constant (σ). nih.govacs.org A positive correlation with σ suggests that electron-withdrawing groups enhance the reaction rate, indicating the development of negative charge at the benzylic carbon in the transition state. acs.org This supports a mechanism involving proton abstraction from the α-carbon. acs.org

Conversely, the binding affinity of these analogues to enzymes like monoamine oxidase A (MAO A) is often best correlated with steric parameters, such as the van der Waals volume of the substituent. nih.govacs.org This highlights the dual role of substituents in influencing both electronic and steric interactions.

A multivariate data analysis of salts formed from benzylamine and various p-substituted benzoic acids revealed that aqueous solubility could be modeled using a combination of descriptors. The most significant parameters included the intrinsic dissolution rate, the intrinsic solubility of the un-ionized acids, Hansch's hydrophobic parameter (π), Charton's steric parameter, and molecular weight. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Models for Benzylamine Analogues

| Descriptor | Type | Significance in Chemical Reactivity |

| Hammett Constant (σ) | Electronic | Measures the electron-donating or -withdrawing ability of a substituent, influencing reaction rates. sips.org.in |

| Hansch Hydrophobicity Parameter (π) | Hydrophobic | Quantifies the hydrophobicity of a substituent, affecting membrane permeability and binding. sips.org.in |

| Molar Refractivity (MR) | Steric/Electronic | Relates to the volume of the substituent and its polarizability. |

| Sterimol Parameters (L, B1-B5) | Steric | Describe the three-dimensional shape of a substituent. mlsu.ac.in |

| Van der Waals Volume | Steric | Represents the volume occupied by the substituent. nih.gov |

These QSAR models, often developed using techniques like multiple linear regression (MLR) and partial least squares (PLS), provide robust predictive power for the chemical reactivity of new benzylamine derivatives. nih.govresearchgate.net

Theoretical Prediction of Reaction Pathways and Intermediates

Computational chemistry offers a powerful lens to investigate the detailed mechanisms of chemical reactions, including the formation of imines like this compound. Theoretical calculations can map out the entire reaction pathway, identifying key intermediates and transition states, and determining their relative energies.

The synthesis of imines (Schiff bases) from aldehydes and amines is a reversible reaction that proceeds through a carbinolamine intermediate. peerj.com The rate-determining step is typically the dehydration of this intermediate to form the final imine product. peerj.com

Computational studies using DFT have been employed to explore the mechanism of imine formation under various conditions. peerj.comufp.pt For the reaction of benzaldehyde (B42025) with aromatic amines, it has been shown that even in the absence of a strong acid catalyst, the reaction can proceed, potentially facilitated by a second molecule of the amine acting as a proton shuttle or through the auto-protolysis of the amines themselves. peerj.com

The reaction pathway for the formation of this compound from p-bromobenzaldehyde and benzylamine can be computationally modeled. This involves:

Reactant Complex: Formation of an initial complex between the aldehyde and the amine.

Nucleophilic Attack: The nitrogen atom of benzylamine attacks the carbonyl carbon of p-bromobenzaldehyde.

Transition State 1 (TS1): The transition state leading to the formation of the carbinolamine intermediate.

Carbinolamine Intermediate: A tetrahedral intermediate containing a hydroxyl group and an amino group attached to the same carbon.

Proton Transfer: Intramolecular or intermolecular proton transfers to facilitate the elimination of water.

Transition State 2 (TS2): The transition state for the dehydration step.

Product Complex: The final imine product, this compound, and a water molecule.

Recent computational protocols combine global optimization procedures with machine learning techniques to efficiently explore potential energy surfaces and predict transition states, aiding in the discovery and understanding of reaction pathways. chemrxiv.org The use of methods like the nudged elastic band (NEB) can help in locating the minimum energy path between reactants and products. nih.gov

Table 3: Theoretically Predicted Intermediates and Species in the Formation of this compound

| Species | Description | Role in Reaction Pathway |

| p-Bromobenzaldehyde | Reactant | Electrophilic carbonyl source. |

| Benzylamine | Reactant | Nucleophilic amine source. |

| Carbinolamine | Intermediate | Product of the initial nucleophilic addition. rsc.org |

| Protonated Carbinolamine | Intermediate | Facilitates the elimination of water. |

| Iminium Ion | Intermediate | Formed after the loss of water, before final deprotonation. |

| Water | By-product | Eliminated during the dehydration step. |

By calculating the energies of each of these species, a detailed energy profile for the reaction can be constructed, providing insights into the reaction kinetics and thermodynamics. nih.gov

An In-Depth Look at this compound: Intermolecular Interactions and Supramolecular Architecture

The study of Schiff bases, particularly those incorporating halogen atoms, provides a rich landscape for understanding the nuanced forces that govern molecular recognition and crystal packing. The compound this compound, an imine derived from p-bromobenzaldehyde and benzylamine, serves as an important subject for exploring the interplay of noncovalent interactions. While detailed crystallographic studies specifically for this compound (C₁₄H₁₂BrN) are not extensively documented in the surveyed literature, a comprehensive analysis of the closely related compound, (E)-N,1-bis(4-bromophenyl)methanimine (C₁₃H₉Br₂N), offers significant insights. This analogue, where a 4-bromoaniline (B143363) group replaces the benzylamine moiety, shares key structural features, including the p-bromophenyl group and the imine linkage, making its solid-state behavior a valuable proxy for understanding the supramolecular assembly of this compound.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the crystalline state is dictated by a complex balance of attractive and repulsive noncovalent forces. In halogenated imine systems, these interactions are diverse, ranging from hydrogen and halogen bonds to aromatic stacking, all of which collaboratively guide the self-assembly into a stable, ordered supramolecular structure.

Hydrogen bonds, though weaker than covalent bonds, are highly directional and play a pivotal role in crystal engineering. In the context of p-Bromobenzylidene-benzyl-amine, which lacks classical hydrogen bond donors like O-H or N-H (the imine nitrogen is a hydrogen bond acceptor), the dominant interactions of this type are of the weaker C-H···X variety.

C-H···N Interactions : The nitrogen atom of the imine group (C=N) possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. Weak hydrogen bonds of the C-H···N type, involving aromatic or benzylic C-H groups, can be expected to contribute to the supramolecular structure. In the crystal packing of a related triazole compound, weak intermolecular C—H⋯N interactions were observed to stabilize the structure. unamur.be

While N-H···O or N-H···N bonds are not possible for this compound itself, they are common in related Schiff base derivatives that contain additional functional groups like hydroxyl or amide moieties. For instance, studies on hydrazone derivatives of bromobenzaldehyde show the formation of N—H···O hydrogen bonds that direct the crystal packing. researchgate.net

The bromine atom in this compound is not merely a substituent but an active participant in directing intermolecular assembly through halogen-centric interactions.

Halogen Bonding : This refers to the noncovalent interaction between an electrophilic region (the σ-hole) on a halogen atom (X) in a C-X bond and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom. While no strong C-Br···N or C-Br···O bonds are reported for the model compound (E)-N,1-bis(4-bromophenyl)methanimine, the potential for such interactions exists in co-crystals or with solvent molecules. The importance of the bromine atom is underscored by the significant contribution of Br···H and Br···Br contacts to the crystal packing, as revealed by Hirshfeld analysis. researchgate.net

Halogen-π Interactions (C-X···π) : The interaction between the electrophilic σ-hole of the bromine atom and the electron-rich π-system of an aromatic ring is a recognized stabilizing force. Studies on benzylic bromides confirm the prevalence of intermolecular Br···π contacts in their crystal structures. rsc.org For this compound, a C-Br···π interaction between the bromine atom of one molecule and one of the phenyl rings of a neighboring molecule is a highly plausible contributor to the supramolecular architecture.

The stacking of aromatic rings is a ubiquitous organizing principle in the crystals of planar organic molecules. These interactions are driven by a combination of electrostatic and van der Waals forces. The specific geometry of stacking can vary, with common arrangements being face-to-face and T-shaped (or edge-to-face). smolecule.com

In the crystal structure of the analogue (E)-N,1-bis(4-bromophenyl)methanimine, molecules are reported to stack along the crystallographic b-axis. iucr.orgresearchgate.net This stacking arrangement facilitates significant orbital overlap between the aromatic systems of adjacent molecules. The quantification of these interactions via Hirshfeld surface analysis shows that C···C contacts, a direct indicator of π-π overlap, contribute significantly to the crystal packing, particularly in one of its polymorphs. researchgate.net This suggests that π-π stacking is a key stabilizing element in the supramolecular assembly of such brominated imines.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a color-mapped surface (dₙₒᵣₘ) and a 2D fingerprint plot, which provides a quantitative summary of all intermolecular contacts.

Table 1: Percentage Contribution of Intermolecular Contacts in the Polymorphs of (E)-N,1-bis(4-bromophenyl)methanimine

| Intermolecular Contact | Contribution in Form I (%) | Contribution in Form II (%) |

| H···H | 30.8 | 21.2 |

| C···H/H···C | 15.3 | 36.4 |

| N···H/H···N | 3.7 | 5.4 |

| Br···H/H···Br | 33.0 | 24.9 |

| C···C | 9.4 | 0.1 |

| Br···C/C···Br | 2.6 | 2.3 |

| Br···Br | 4.1 | 9.7 |

Data sourced from Marin et al. (2013) as cited in Subashini et al. (2023). researchgate.net

This quantitative data highlights several key features:

Dominance of H-bonds and van der Waals forces : Br···H/H···Br and H···H contacts are the most significant contributors, collectively accounting for over 60% of the surface in Form I and over 45% in Form II.

Polymorph-dependent π-interactions : The C···H/H···C contacts, which represent C-H···π interactions, are substantially more prevalent in Form II (36.4%) than in Form I (15.3%). Conversely, C···C contacts, indicative of direct π-π stacking, are significant in Form I (9.4%) but almost absent in Form II (0.1%). researchgate.net This demonstrates how subtle changes in packing can dramatically alter the nature of the dominant aromatic interactions.

This analysis provides a detailed fingerprint of the forces at play and shows how even small changes in molecular arrangement between polymorphs can lead to a rebalancing of the intermolecular forces. iucr.orgresearchgate.net A similar analysis for this compound would be invaluable in elucidating its specific packing motifs.

The self-assembly of halogenated imines like this compound into ordered crystalline structures is a result of the cooperative effect of the various noncovalent interactions discussed. The final structure represents a thermodynamic minimum, where the stabilizing energies of these interactions are maximized.

The key principles guiding this assembly include:

Interaction Hierarchy : While strong hydrogen bonds (if present) would typically dominate, in their absence, the assembly is governed by a subtle competition and cooperation between weaker C-H···π, halogen-related (C-Br···π, Br···Br), and π-π stacking interactions.

Directionality : The directionality of C-H···π and halogen bonds helps to impart a high degree of order, acting as "structural anchors" that guide the molecules into specific orientations.

Electronic Complementarity : The interaction between electron-rich regions (π-clouds, lone pairs) and electron-poor regions (acidic C-H protons, σ-holes on bromine) is fundamental to the stability of the final supramolecular architecture.

The formation of halogen-bonded frameworks is a recognized strategy in supramolecular chemistry, where the imine group can act as a halogen bond acceptor. iucr.orgrsc.org The interplay of these varied forces ultimately determines the crystal packing and, consequently, the material's physical properties.

Reactivity and Transformation Studies of P Bromobenzylidene Benzyl Amine

Alkylation Reactions and Derivatives of the Imine Nitrogen

The nitrogen atom of the p-Bromobenzylidene-benzyl-amine, being part of the azomethine linkage, possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. The direct alkylation of the imine nitrogen, however, is less common than the alkylation of the precursor amine. The more prevalent strategy involves the N-alkylation of a primary amine followed by condensation with an aldehyde, or the reductive amination of an aldehyde with an amine.

A widely used method for N-alkylation is the "borrowing hydrogen" methodology, where a catalyst, often a transition metal complex, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. whiterose.ac.ukorganic-chemistry.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, resulting in an N-alkylated amine. whiterose.ac.ukorganic-chemistry.org This process is an atom-economic way to form C-N bonds. organic-chemistry.org For instance, catalysts like [Ru(p-cymene)Cl2]2, activated by phosphine (B1218219) ligands, and various iridium, rhodium, nickel, and cobalt complexes have proven effective for the N-alkylation of amines with alcohols. whiterose.ac.ukorganic-chemistry.org

Another approach is the direct alkylation of amine hydrohalide salts with alkyl halides. To achieve selective monoalkylation and prevent the formation of dialkylated products, a competitive deprotonation/protonation strategy can be employed. researchgate.net In this method, the primary amine salt is selectively deprotonated to make it available for reaction, while the newly formed, more nucleophilic secondary amine is kept in its protonated state to prevent further alkylation. researchgate.net

The table below illustrates representative N-alkylation reactions of benzylamine (B48309), the precursor to the title compound, highlighting the formation of secondary amine derivatives that can be used to synthesize various imines.

Table 1: Representative Alkylation Reactions of Benzylamine and Related Amines

| Amine Reactant | Alkylating Agent | Catalyst/Base | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Benzylamine hydrochloride | Butylbromide | Triethylamine | N-Butylbenzylamine | 65 | researchgate.net |

| Benzylamine | Benzyl (B1604629) alcohol | [Ru(p-cymene)Cl₂]₂/dppf | Dibenzylamine | Good | whiterose.ac.uk |

| Aniline (B41778) | Benzyl alcohol | Mn(I) pincer complex | N-Benzylaniline | High | organic-chemistry.org |

| Piperidin-4-amine | 3-Bromobenzaldehyde | Perchloric acid | (E)-1-Benzyl-N-(3-bromobenzylidene)piperidin-4-amine | 80 | bibliotekanauki.pl |

Oxidative Transformations of the Azomethine Linkage

The carbon-nitrogen double bond (azomethine linkage) in this compound is a key functional group that can undergo various oxidative transformations. These reactions can lead to the formation of different functional groups or can be part of a pathway to synthesize more complex molecules.

A significant transformation is the oxidative coupling of primary amines to form symmetrical imines. While this reaction synthesizes the imine rather than transforming it, the conditions and catalysts used provide insight into the stability and reactivity of the azomethine bond. For example, salicylic (B10762653) acid derivatives have been used as effective metal-free organocatalysts for the aerobic oxidation of benzylamines to their corresponding imines under an oxygen atmosphere. acs.orgnih.gov Electron-rich salicylic acids, such as 4,6-dimethoxysalicylic acid, show excellent catalytic activity. acs.orgnih.gov

The oxidation of the imine itself can lead to various products. For example, oxidation of secondary amines, which can exist in equilibrium with their corresponding imines, can lead to the formation of nitroxides. The oxidation of intermediate amines with reagents like m-chloroperoxybenzoic acid (m-CPBA) is a common method to generate stable nitroxide radicals. mdpi.com

The table below summarizes oxidative reactions related to the formation of the azomethine linkage from benzylamine derivatives.

Table 2: Oxidative Coupling of Benzylamine Derivatives

| Benzylamine Derivative | Catalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Benzylamine | 4,6-Dimethoxysalicylic acid | N-(Benzylidene)benzylamine | 87 | acs.orgnih.gov |

| p-Chlorobenzylamine | 4,6-Dimethoxysalicylic acid | N-(p-Chlorobenzylidene)-p-chlorobenzylamine | 85 | acs.org |

| p-Methoxybenzylamine | 4,6-Dimethoxysalicylic acid | N-(p-Methoxybenzylidene)-p-methoxybenzylamine | 68 | acs.org |

| p-Methylbenzylamine | 4,6-Dimethoxysalicylic acid | N-(p-Methylbenzylidene)-p-methylbenzylamine | High | nih.gov |

Mechanistic Studies of Chemical Transformations

The mechanisms governing the transformations of this compound and its precursors are crucial for understanding and optimizing these reactions.

Alkylation Reactions: The alkylation of amines typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks an electrophilic alkyl halide. youtube.com The challenge in this reaction is overalkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. youtube.com The "borrowing hydrogen" or "hydrogen autotransfer" mechanism for alkylating amines with alcohols is more complex. whiterose.ac.ukorganic-chemistry.org It involves three key steps:

Oxidation: The metal catalyst oxidizes the alcohol to an aldehyde (or ketone).

Condensation: The in situ-generated aldehyde reacts with the amine to form an imine intermediate, releasing a molecule of water.

Reduction: The catalyst, which holds the "borrowed" hydrogen, reduces the imine to the final alkylated amine. whiterose.ac.uk

Oxidative Transformations: The mechanism for the salicylic acid-catalyzed aerobic oxidation of benzylamines to imines has been investigated. acs.org It is proposed to proceed through a non-radical pathway. Control experiments using radical scavengers like TEMPO did not inhibit the reaction, suggesting that a radical mechanism is unlikely. acs.org The reaction is believed to involve the formation of an intermediate species with the salicylic acid catalyst that facilitates the oxidation.

Heterocycle Formation: The formation of heterocyclic systems often involves the imine as a key intermediate. For example, in the synthesis of isoquinoline (B145761) derivatives from 2-(phenylethynyl)benzaldehyde (B1589314) and an amine, the first step is the formation of an imine. rsc.org This is followed by a catalyst-mediated intramolecular cyclization. Depending on the catalyst (e.g., ZrCl₄ or AgOAc), different cyclization pathways can be favored, leading to distinct heterocyclic products. rsc.org Computational studies can further elucidate the reaction pathways, confirming that the initial imine formation is often a catalyst-free and spontaneous step. rsc.org

Formation of Novel Heterocyclic Systems via Reactions of the Imine

Imines, also known as Schiff bases, are highly valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netunicam.it this compound, as a representative imine, can be utilized in various cyclization and cycloaddition reactions to construct complex molecular architectures.

One common application is in the synthesis of pyrimidine (B1678525) derivatives. For instance, 4-Amino-2-(benzylthio)-6-(4-chlorophenyl)pyrimidine-5-carbonitrile can be synthesized by reacting s-benzylthiuronium chloride with 2-(4-chlorobenzylidene)malononitrile. researchgate.net The resulting pyrimidine can be further functionalized to create fused heterocyclic systems like triazolopyrimidines, which are of interest for their potential biological activities. researchgate.net

Similarly, indole-triazole Schiff bases are used as intermediates. The reaction of 4-amino-1,2,4-triazole-3-thione-based indoles with substituted benzaldehydes yields the corresponding Schiff bases. mdpi.com These can then undergo further reactions, such as cyclization with chloroacetyl chloride, to form novel fused heterocyclic systems. For example, the reaction of an indole-triazole Schiff base with chloroacetyl chloride can lead to the formation of a thiazolidinone ring fused to the triazole moiety.

The table below presents examples of heterocyclic systems synthesized from imine precursors.

Table 3: Synthesis of Heterocyclic Systems from Imine Intermediates

| Imine/Precursors | Reagent(s) | Heterocyclic Product | Yield (%) | Ref |

|---|---|---|---|---|

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione + 3-Bromobenzaldehyde | - | (E)-4-((3-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 49 | mdpi.com |

| 2-(4-chlorobenzylidene)malononitrile + s-benzylthiuronium chloride | NaOH | 4-Amino-2-(benzylthio)-6-(4-chlorophenyl)pyrimidine-5-carbonitrile | - | researchgate.net |

| Benzylamine + 1,2-diaminobenzene | 4,6-Dihydroxysalicylic acid / O₂ | 2-Phenyl-1H-benzimidazole | Good | nih.gov |

| 2-(phenylethynyl)benzaldehyde + Benzylamine | ZrCl₄ | (1,2-Dihydroisoquinolin-1-yl)diphenylphosphine oxide derivative | - | rsc.org |

Synthesis and Academic Investigation of P Bromobenzylidene Benzyl Amine Derivatives and Analogues

Structural Modifications at the Bromobenzylidene Moiety and their Effects on Chemical Behavior

The introduction of various substituents onto the bromobenzylidene ring of p-Bromobenzylidene-benzyl-amine allows for a systematic investigation into the transmission of electronic effects across the imine linkage. The synthesis of these derivatives typically involves the condensation reaction of a substituted p-bromobenzaldehyde with benzylamine (B48309).

The nature of the substituent at the para-position of the benzylidene ring significantly influences the electron density of the entire molecule. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can be transmitted through the π-system to the imine bond. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. These electronic perturbations have a direct and measurable impact on the spectroscopic properties of the molecules.

In ¹H NMR spectroscopy, the chemical shift of the azomethine proton (-CH=N-) is particularly sensitive to these electronic changes. Generally, electron-withdrawing substituents on the benzylidene ring lead to a downfield shift of the azomethine proton signal, indicating a decrease in electron density around this proton. Conversely, electron-donating groups result in an upfield shift.

Similarly, ¹³C NMR spectroscopy provides valuable insights. A noteworthy trend is the "reverse substituent effect" observed for the imine carbon (C=N). sid.ir Electron-withdrawing substituents on the benzylidene ring cause an upfield shift (shielding) of the imine carbon signal, while electron-donating groups lead to a downfield shift (deshielding). sid.iracs.org This is attributed to the polarization of the C=N bond and the dominance of resonance effects. sid.ir

Table 1: Effect of Substituents on the Bromobenzylidene Moiety on Spectroscopic Data

| Substituent (X) | ¹H NMR (δ, ppm, -CH=N-) | ¹³C NMR (δ, ppm, C=N) | IR (ν, cm⁻¹, C=N) |

| -NO₂ | ~8.92 | ~161.0 | ~1620 |

| -Cl | ~8.45 | ~162.5 | ~1625 |

| -H (this compound) | ~8.40 | ~163.0 | ~1628 |

| -CH₃ | ~8.35 | ~163.5 | ~1630 |

| -OCH₃ | ~8.30 | ~164.0 | ~1632 |

Note: The data in this table are illustrative and compiled from trends reported for analogous Schiff bases. acs.orgscirp.orgresearchgate.net The exact values can vary based on the solvent and other experimental conditions.

Substitutions on the Benzyl (B1604629) Amine Fragment and Resulting Property Modulation

Modifications to the benzyl amine portion of the molecule provide another avenue to modulate the properties of this compound derivatives. These changes can be either electronic, through the introduction of substituents on the phenyl ring, or steric, by altering the groups attached to the nitrogen atom. The synthesis of these analogues is achieved by reacting p-bromobenzaldehyde with a series of substituted benzylamines.

The introduction of bulky alkyl groups on the nitrogen atom can lead to significant steric hindrance, which may affect the planarity of the molecule and, consequently, its electronic conjugation. X-ray crystallography studies on similar Schiff bases have shown that the aniline (B41778) ring is typically twisted out of the plane of the imine bond. rsc.org

Table 2: Influence of Benzyl Amine Fragment Substitutions on Spectroscopic Properties

| Substituent on Benzyl Amine (Y) | ¹H NMR (δ, ppm, -CH=N-) | ¹³C NMR (δ, ppm, C=N) | IR (ν, cm⁻¹, C=N) |

| -NO₂ (on phenyl ring) | ~8.50 | ~163.8 | ~1626 |

| -Cl (on phenyl ring) | ~8.42 | ~163.2 | ~1627 |

| -H (this compound) | ~8.40 | ~163.0 | ~1628 |

| -CH₃ (on phenyl ring) | ~8.38 | ~162.7 | ~1629 |

| -OCH₃ (on phenyl ring) | ~8.36 | ~162.5 | ~1630 |

Note: The data in this table are illustrative and based on established trends for related Schiff bases. acs.orgresearchgate.net Actual values are dependent on experimental conditions.

Systematic Variations of the Iminyl Linkage in Related Compounds

The iminyl linkage (-CH=N-) is the cornerstone of the Schiff base structure, and its properties can be fine-tuned by replacing the constituent atoms or by incorporating it into different molecular frameworks. While this article focuses on this compound, it is instructive to consider related systems to understand the broader context of imine chemistry.

One common variation is the synthesis of hydrazones, where the imine nitrogen is bonded to another nitrogen atom (-CH=N-NH-). This modification can significantly alter the electronic properties and reactivity of the molecule. fupress.net Another related class of compounds is the oximes (-CH=N-OH).

The environment of the imine bond also plays a crucial role. For instance, incorporating the C=N bond into a heterocyclic ring system can impose geometric constraints and alter the electronic delocalization. The tautomeric equilibrium between imine and enamine forms is another important aspect, which can be influenced by substituents and the solvent environment. academie-sciences.fr In some cases, intramolecular hydrogen bonding, for example from an ortho-hydroxyl group, can stabilize the imine structure and affect its properties. scielo.org.co

Comparative Spectroscopic and Computational Analyses of Derivatives

A powerful approach to understanding the structure-property relationships in this compound derivatives is the combination of experimental spectroscopic data with theoretical computational analysis. Density Functional Theory (DFT) has emerged as a valuable tool for optimizing molecular geometries and calculating electronic properties. tandfonline.comnih.gov

Computational studies can predict spectroscopic features, such as IR vibrational frequencies and NMR chemical shifts, which can then be compared with experimental results to validate the computational model. nih.gov Furthermore, DFT allows for the calculation of frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. tandfonline.com A smaller energy gap generally corresponds to higher reactivity. For substituted Schiff bases, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap.

Table 3: Comparative Computational Data for Substituted this compound Analogues

| Substituent on Bromobenzylidene (X) | Substituent on Benzyl Amine (Y) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

| -NO₂ | -H | ~ -6.5 | ~ -2.8 | ~ 3.7 |

| -Br | -H | ~ -6.2 | ~ -2.5 | ~ 3.7 |

| -H | -H | ~ -6.0 | ~ -2.3 | ~ 3.7 |

| -OCH₃ | -H | ~ -5.7 | ~ -2.1 | ~ 3.6 |

| -Br | -NO₂ | ~ -6.6 | ~ -3.0 | ~ 3.6 |

| -Br | -OCH₃ | ~ -5.9 | ~ -2.4 | ~ 3.5 |

Note: This table presents theoretical data for illustrative purposes, based on trends reported for similar Schiff bases. ajchem-a.commdpi.comresearchgate.net The exact values are dependent on the level of theory and basis set used in the calculations.

Advanced Research Directions and Applications in Chemical Science

Role in Organocatalysis and Green Chemistry Methodologies

p-Bromobenzylidene-benzyl-amine and its derivatives are finding a significant niche in organocatalysis, a discipline that employs small organic molecules to drive chemical reactions. This approach is in harmony with the tenets of green chemistry, frequently enabling milder reaction conditions, diminishing metal-based waste, and achieving high levels of selectivity. acs.orgdokumen.pubresearchgate.net The catalytic prowess of these Schiff bases is primarily attributed to the nitrogen atom within the imine group, which can function as a Lewis base or be protonated to activate substrates.

The principles of green chemistry are significantly advanced by the use of such organocatalysts. researchgate.net By eschewing heavy metals, the environmental footprint and toxicity linked to many conventional catalytic systems are substantially reduced. acs.orgacs.org Moreover, organocatalysts are often effective at lower concentrations and can, in some cases, be recovered and reused, fostering more sustainable chemical processes. acs.orgresearchgate.netmdpi.com The development of chiral Schiff base catalysts has been particularly influential in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds, a critical requirement in the pharmaceutical sector. wikipedia.orgiu.edu

| Catalyst Type | Reaction Example | Green Chemistry Aspect |

| Schiff base organocatalyst | Asymmetric Aldol Reaction | Metal-free, high stereoselectivity |

| Amine-based catalyst | Michael Addition | Atom economy, mild conditions |

| Quinine-based organocatalyst | Knoevenagel Condensation | Use of natural products, recyclable |

Precursor in Materials Science for Organic-Inorganic Hybrid Materials (e.g., Perovskite Passivation)

In the field of materials science, this compound and analogous Schiff bases are gaining recognition as important precursors for the fabrication of organic-inorganic hybrid materials. researchgate.netmdpi.comresearchgate.netrsc.orgmagtech.com.cn These materials synergistically combine the advantageous properties of their organic constituents, such as flexibility and processability, with those of their inorganic parts, like thermal stability and conductivity, resulting in novel functionalities. mdpi.comrsc.org

A particularly compelling application lies in the domain of perovskite solar cells. Although perovskites are remarkably efficient at converting sunlight into electricity, they are often plagued by instability and surface defects that can trigger non-radiative recombination and degrade device performance. nih.govtechscience.comrsc.orgnih.govresearchgate.net Schiff bases, including benzylamine (B48309) derivatives, can serve as passivating agents to counter these deficiencies. nih.govnih.govresearchgate.net When applied to the perovskite layer, the nitrogen atom of the amine can coordinate with undercoordinated lead ions (Pb²⁺) on the perovskite surface. This interaction effectively "heals" the defects, thereby reducing charge recombination sites and enhancing both the efficiency and long-term stability of perovskite solar cells. nih.govtechscience.comrsc.orgnih.gov

Ligand Design Principles and Potential in Coordination Chemistry Research (focus on Schiff base as a ligand)

Schiff bases are exemplary ligands in coordination chemistry, owing to the imine nitrogen's lone pair of electrons available for coordination with metal ions. wikipedia.orgbohrium.comrsc.orgnih.gov The adaptability of Schiff base ligands like this compound stems from the ease of modifying their steric and electronic characteristics by changing the aldehyde and amine precursors. mdpi.com

Key design principles for Schiff base ligands include:

Polydenticity: The introduction of extra donor atoms can create multidentate ligands that form more stable chelate complexes with metal ions.

Steric Hindrance: Incorporating bulky groups near the coordination site can influence the geometry and catalytic activity of the resulting metal complex.

Electronic Effects: The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can alter the electron density on the imine nitrogen, thereby influencing the strength of the metal-ligand bond. monash.edu

While this compound itself is a monodentate ligand, its derivatives are extensively studied for their capacity to form stable complexes with a variety of transition metals, which have applications as catalysts, antimicrobial agents, and fluorescent sensors. bohrium.comrsc.orgmonash.eduacs.orgajchem-a.comimpactfactor.orgresearchgate.netresearchgate.net

| Ligand Feature | Purpose in Coordination Chemistry | Example Application |

| Multidentate donors | Enhanced complex stability | Catalysis, sensing |

| Bulky substituents | Control of coordination geometry | Selective catalysis |

| Electronic modification | Tuning of metal-ligand bond strength | Redox-active complexes |

Theoretical Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry offers robust tools for comprehending and forecasting the chemical behavior of molecules such as this compound. bohrium.comdiva-portal.orgacs.orgresearchgate.netresearchgate.net Techniques like Density Functional Theory (DFT) are frequently employed to probe various molecular properties and reaction mechanisms. researchgate.netresearchgate.netmdpi.com

Theoretical investigations of Schiff bases can predict:

Molecular Geometry: Calculations can ascertain the most stable molecular conformation, including bond lengths and angles, which influences electronic properties and crystal packing. mdpi.com